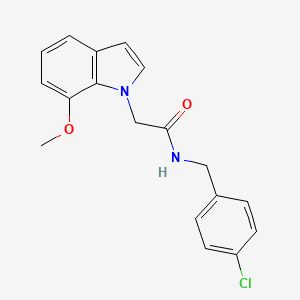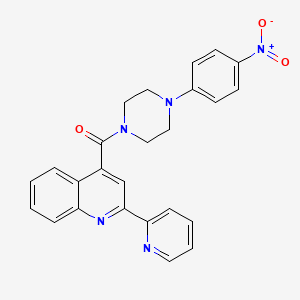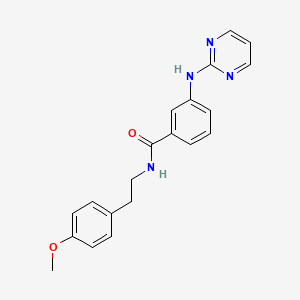![molecular formula C17H13ClN2O2S B11140067 3-chloro-N'-[(4-methylphenyl)carbonyl]-1-benzothiophene-2-carbohydrazide](/img/structure/B11140067.png)
3-chloro-N'-[(4-methylphenyl)carbonyl]-1-benzothiophene-2-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Chloro-1-benzothiophene-2-carbonyl)-4-methylbenzohydrazide is an organic compound that features a benzothiophene core with a chloro substituent at the 3-position and a carbonyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-chloro-1-benzothiophene-2-carbonyl)-4-methylbenzohydrazide typically involves the reaction of 3-chloro-1-benzothiophene-2-carbonyl chloride with 4-methylbenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Chloro-1-benzothiophene-2-carbonyl)-4-methylbenzohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The carbonyl group can participate in condensation reactions with amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro substituent.
Scientific Research Applications
N’-(3-Chloro-1-benzothiophene-2-carbonyl)-4-methylbenzohydrazide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of N’-(3-chloro-1-benzothiophene-2-carbonyl)-4-methylbenzohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-1-benzothiophene-2-carbonyl chloride
- 3-Chloro-N-(3-pyridinyl)-1-benzothiophene-2-carboxamide
- 1-Oxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinoxaline-4-carboxylic acid
Uniqueness
N’-(3-Chloro-1-benzothiophene-2-carbonyl)-4-methylbenzohydrazide is unique due to the presence of both the benzothiophene core and the hydrazide functional group. This combination of structural features can impart distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C17H13ClN2O2S |
|---|---|
Molecular Weight |
344.8 g/mol |
IUPAC Name |
3-chloro-N'-(4-methylbenzoyl)-1-benzothiophene-2-carbohydrazide |
InChI |
InChI=1S/C17H13ClN2O2S/c1-10-6-8-11(9-7-10)16(21)19-20-17(22)15-14(18)12-4-2-3-5-13(12)23-15/h2-9H,1H3,(H,19,21)(H,20,22) |
InChI Key |
PUZKTLNSTUPTJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11139990.png)

![N-(3,5-dimethoxyphenyl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11140000.png)
![N-(2-methoxyethyl)-3-{4-methyl-7-[(2-methylprop-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}propanamide](/img/structure/B11140006.png)
![7-(3-methoxyphenyl)-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11140009.png)
![2-[2-Amino-5-(4-chlorophenyl)pyrimidin-4-yl]-5-[(4-methylphenyl)methoxy]phenol](/img/structure/B11140013.png)
![5-(3,4-dimethoxyphenyl)-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-1-(furan-2-ylmethyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11140022.png)
![3-{(Z)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-methylpropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11140023.png)
![2-(2-{4-[(4-fluorophenyl)sulfonyl]piperazino}-2-oxoethyl)-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B11140030.png)


![2-(4-bromophenoxy)-3-[(Z)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11140055.png)

